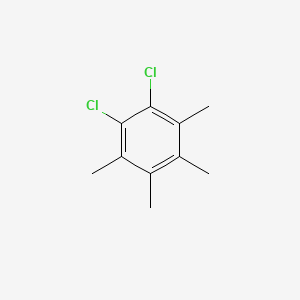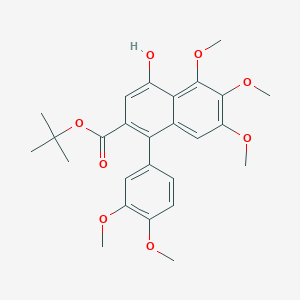
Benzene, 1,2-dichloro-3,4,5,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-dichloro-3,4,5,6-tetramethyl- is an aromatic hydrocarbon with the molecular formula C10H12Cl2 This compound is characterized by a benzene ring substituted with two chlorine atoms and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dichloro-3,4,5,6-tetramethyl- typically involves the chlorination of tetramethylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The process involves the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Types of Reactions:
Oxidation: Benzene, 1,2-dichloro-3,4,5,6-tetramethyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols.
Substitution: The compound can participate in electrophilic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups (NO2) or alkyl groups ®.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various electrophiles, often in the presence of catalysts like AlCl3 or FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitrobenzene derivatives, alkylated benzenes.
Aplicaciones Científicas De Investigación
Benzene, 1,2-dichloro-3,4,5,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying substitution and oxidation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-dichloro-3,4,5,6-tetramethyl- involves its interaction with various molecular targets. The chlorine atoms and methyl groups on the benzene ring influence its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution, where the electron-rich benzene ring reacts with electrophiles, leading to the formation of substituted products. The pathways involved include the formation of a sigma complex intermediate, followed by the loss of a leaving group to restore aromaticity.
Comparación Con Compuestos Similares
- Benzene, 1,2,3,4-tetramethyl-
- Benzene, 1,2,4,5-tetramethyl-
- 1,3,5-Trichloro-2,4,6-trimethylbenzene
Comparison: Benzene, 1,2-dichloro-3,4,5,6-tetramethyl- is unique due to the presence of both chlorine and methyl substituents, which impart distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and potential applications. For instance, the presence of chlorine atoms enhances its electrophilic substitution reactions, making it more reactive towards certain electrophiles compared to its tetramethylbenzene counterparts.
This detailed article provides a comprehensive overview of Benzene, 1,2-dichloro-3,4,5,6-tetramethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
19219-82-0 |
|---|---|
Fórmula molecular |
C10H12Cl2 |
Peso molecular |
203.10 g/mol |
Nombre IUPAC |
1,2-dichloro-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 |
Clave InChI |
ZXHMOSIVJCVEJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)Cl)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B11966412.png)

![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11966422.png)
![isopropyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966423.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966427.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)
![Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966435.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11966464.png)
![2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966465.png)

